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molecular formula C25H16Br2 B065576 2,7-Dibromo-9,9-diphenyl-9H-fluorene CAS No. 186259-63-2

2,7-Dibromo-9,9-diphenyl-9H-fluorene

Cat. No. B065576
M. Wt: 476.2 g/mol
InChI Key: AJYDOCCGNIBJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799440B2

Procedure details

Next, 2,7-dibromo-9-phenyl-9H-fluorene-9-ol is dissolved in benzene, and benzene containing concentrated sulfuric acid is added into the solution and react for one hour. After the solution is cooled down, sodium carbonate is added into the solution. Next, a chloroform extraction is performed, and the organic layer is washed two times by water and dried by magnesium sulfate. Next, the rotary concentrator is utilized to remove the solvent, then chloroform and methanol are utilized to initiate a recrystallization reaction and produce 2,7-di bromo-9,9-diphenylfluorene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)(O)[C:4]=2[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC=CC=1>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([C:2]3[CH:14]=[CH:13][CH:12]=[CH:4][CH:3]=3)([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
react for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the solution is cooled down
EXTRACTION
Type
EXTRACTION
Details
Next, a chloroform extraction
WASH
Type
WASH
Details
the organic layer is washed two times by water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
a recrystallization reaction

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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